molecular formula C29H32N2O4 B10937221 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10937221
M. Wt: 472.6 g/mol
InChI Key: CPCHUAJBLIDFOL-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with multiple aromatic groups, which contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles (e.g., bromine, nitric acid). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and pyrazole core allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired effects in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C29H32N2O4/c1-7-23-28(20-12-14-24(32-3)26(16-20)34-5)30-31(18-22-11-9-8-10-19(22)2)29(23)21-13-15-25(33-4)27(17-21)35-6/h8-17H,7,18H2,1-6H3

InChI Key

CPCHUAJBLIDFOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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